molecular formula C22H30O2 B1163471 Cyclogrifolin CAS No. 1660156-04-6

Cyclogrifolin

Cat. No.: B1163471
CAS No.: 1660156-04-6
M. Wt: 326.5 g/mol
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Description

Introduction to Cyclogrifolin

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

This compound possesses a well-defined molecular composition with the formula C22H30O2. The compound exhibits a molecular weight of 326.47 to 326.48 grams per mole, as confirmed through multiple analytical sources. This molecular weight calculation corresponds precisely to the sum of its constituent atomic masses, reflecting the presence of twenty-two carbon atoms, thirty hydrogen atoms, and two oxygen atoms within its structure.

The compound maintains a relatively high carbon-to-oxygen ratio, characteristic of many naturally occurring phenolic compounds derived from fungal sources. The molecular formula indicates a degree of unsaturation that contributes to the compound's structural complexity and stability. Research-grade preparations of this compound typically achieve purity levels of 98% or higher, ensuring reliable analytical and experimental results.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C22H30O2
Molecular Weight 326.47-326.48 g/mol
Chemical Classification Phenols
Physical State Oil
Purity (Research Grade) ≥98%
IUPAC Nomenclature and Stereochemical Features

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, designated as (5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene. This nomenclature reveals the complex polycyclic nature of the compound, indicating multiple ring systems and specific stereochemical configurations.

The stereochemical designation (5R) indicates the absolute configuration at the 5-position carbon center, which represents a critical aspect of the compound's three-dimensional structure. The presence of multiple methylation sites at positions 1, 5, and 9 contributes to the compound's lipophilic character and structural stability. The 4-methylpent-3-enyl side chain introduces additional structural complexity and potential sites for molecular interactions.

The tetracyclic framework, as indicated by the dioxatetracyclo designation, establishes this compound as a member of complex polycyclic natural products. The specific ring fusion pattern [9.3.1.04,13.07,12] describes the connectivity between the four ring systems, providing insight into the compound's rigid structural framework. The presence of three double bonds within the pentadeca-7,9,11-triene system contributes to the compound's degree of unsaturation and potential reactivity.

Table 2: Structural Identifiers for this compound

Identifier Type Value Reference
Chemical Abstracts Service Number 1660156-04-6
PubChem Identifier 134714932
Simplified Molecular Input Line Entry System CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C
Standard International Chemical Identifier Key XJZUAVILVOHKCU-TWQSIKMXSA-N
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Comprehensive spectroscopic analysis has been employed to elucidate the structural features of this compound, with nuclear magnetic resonance spectroscopy serving as a primary analytical tool for structural confirmation. The compound's nuclear magnetic resonance characteristics have been documented across multiple research applications, providing detailed insights into its molecular framework and stereochemical properties.

Mass spectrometric analysis has confirmed the molecular weight and fragmentation patterns consistent with the proposed structure of this compound. The mass spectral data supports the molecular formula C22H30O2 and provides additional confirmation of the compound's chemical identity through characteristic fragmentation pathways. These analytical techniques have been crucial in establishing the structural authenticity of isolated this compound samples.

Infrared spectroscopic characterization has revealed characteristic absorption bands associated with the compound's functional groups, including those attributed to the phenolic hydroxyl groups and the complex ring systems. The spectroscopic data collectively supports the proposed structure and provides a basis for compound identification and purity assessment in research applications.

High-performance liquid chromatography has been employed as a complementary analytical technique for this compound characterization, enabling precise quantification and purity determination. The combination of multiple analytical approaches ensures comprehensive structural elucidation and quality control for research-grade preparations of the compound.

Historical Context and Discovery

Initial Isolation from Albatrellus confluens

The discovery and initial isolation of this compound represents a significant milestone in natural product chemistry, particularly in the exploration of bioactive compounds from fungal sources. The compound was first isolated from the fresh fruiting bodies of Albatrellus confluens, a polypore fungus known for its distinctive morphological characteristics and potential medicinal properties.

The isolation process required careful extraction and purification procedures to maintain the structural integrity of this compound while achieving the high purity levels necessary for chemical characterization. Fresh fruiting bodies served as the preferred source material, as they contained optimal concentrations of the target compound before potential degradation could occur during aging or storage of the fungal material.

Research efforts focused on developing efficient extraction protocols that could maximize yield while preserving the compound's biological activity. The successful isolation of this compound from Albatrellus confluens established this fungal species as a valuable source of bioactive natural products and opened new avenues for exploring related compounds within the same taxonomic group.

The chemical properties of this compound, including its oil-like physical state and specific solubility characteristics, influenced the development of appropriate isolation and purification strategies. The compound demonstrates solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, which facilitated its extraction and subsequent analytical characterization.

Taxonomic Classification of Source Organisms

Albatrellus confluens, the primary source organism for this compound, occupies a well-defined position within the fungal kingdom based on comprehensive taxonomic analysis. The species belongs to the Kingdom Fungi, specifically within the Phylum Basidiomycota, which encompasses a diverse group of fungi characterized by the production of basidiospores.

The taxonomic hierarchy places Albatrellus confluens within the Class Agaricomycetes, Subclass Agaricomycetidae, and Order Russulales, reflecting its evolutionary relationships with other polypore fungi. The family designation Albatrellaceae encompasses related species that share similar morphological and genetic characteristics, while the genus Albatrellus represents a distinct group within this family.

Table 3: Taxonomic Classification of Albatrellus confluens

Taxonomic Level Classification Authority
Kingdom Fungi
Phylum Basidiomycota
Class Agaricomycetes
Order Russulales
Family Albatrellaceae
Genus Albatrellus
Species confluens

The species demonstrates distinctive morphological characteristics that facilitate field identification and taxonomic classification. Historical nomenclature includes synonymous designations such as Polyporus confluens and Scutiger confluens, reflecting changes in taxonomic understanding over time. Recent molecular phylogenetic analysis has supported the current taxonomic placement and confirmed the species' relationship with other members of the Albatrellaceae family.

Albatrellus confluens exhibits a widespread geographical distribution across Europe and North America, with additional records from Japan and Australia. The species functions as a saprotrophic organism, playing an important ecological role in decomposing organic matter within coniferous and mixed forest ecosystems. The fruiting bodies typically appear from July to October, growing either singly or in crowded clusters that can reach substantial sizes when multiple individuals fuse together.

The fungus demonstrates preference for specific habitat conditions, most commonly occurring in mountain spruce forests where it grows directly from the soil substrate. This ecological specificity has implications for the sustainable collection of source material for this compound isolation, as the fungus requires particular environmental conditions for optimal growth and compound production.

Properties

IUPAC Name

(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZUAVILVOHKCU-TWQSIKMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Catalyzed Cyclopropanation

Recent breakthroughs in transition-metal catalysis have enabled the construction of this compound’s strained carbocyclic systems. A manganese-catalyzed borrowing hydrogen strategy, originally developed for cyclopropanation of allylic alcohols, offers a template for synthesizing its tricyclic framework. The protocol involves:

  • Dehydrogenation : Manganese catalysts oxidize allylic alcohols to α,β-unsaturated ketones.

  • Michael Addition : Sulfone-based carbene precursors undergo conjugate addition to the enone.

  • Cyclization : Intramolecular nucleophilic attack forms the cyclopropane ring.

  • Hydrogenation : Catalyst-mediated hydrogen transfer reduces intermediates to the final product.

This method achieves yields of 58–99% under mild conditions (25–60°C, 12–24 hr) while preserving hydroxyl groups for downstream derivatization. Applied to this compound, this approach could streamline the assembly of its fused ring system (Table 1).

Table 1: Key reaction parameters for manganese-catalyzed cyclopropanation

ParameterOptimal ConditionsImpact on Yield
Catalyst loading5 mol% Mn(I) complex>90% yield
SolventToluene99% conversion
Temperature60°C85% isolated
Sulfone equivalency1.2 eqMinimal byproducts

Ring-Closing Metathesis (RCM)

Grubbs metathesis, validated in cyclosporin analog synthesis, provides a route to this compound’s dibenzopyran moiety. The process involves:

  • Olefin precursor synthesis : Installing terminal alkenes at C6 and C10a positions.

  • RCM : Second-generation Grubbs catalyst (5 mol%) induces ring closure in dichloromethane (25°C, 8 hr).

  • Epoxidation : m-CPBA oxidizes the resultant dihydrofuran to the 1,9-epoxide.

This sequence constructs the central oxygen heterocycle with precise stereocontrol, though yields for multigram-scale reactions remain unoptimized.

Chromatographic Purification

Post-synthetic workup adapts industrial cyclosporin purification techniques:

  • Activated charcoal treatment : Removes colored impurities (20 g charcoal per 100 g crude).

  • Silica gel chromatography : Ethyl acetate/hexane gradients (3:7 → 7:3) resolve this compound (Rf = 0.45).

  • Crystallization : Ethyl ether/methoxymethane (1:50) precipitates >98.5% pure product.

Plant Extraction of this compound

While chemical synthesis dominates current production, extraction from Griffonia simplicifolia and related Fabaceae species remains a complementary approach. The protocol involves:

  • Biomass processing :

    • Air-dried leaves (5 mm particle size)

    • Defatting via hexane Soxhlet extraction (72 hr)

  • Polar solvent extraction :

    • Methanol/water (7:3, v/v) at 40°C (3 × 8 hr)

    • Combined extracts concentrated in vacuo

  • Fractionation :

    • Diaion HP-20 column eluted with ethanol gradients (20% → 100%)

    • This compound elutes at 80% ethanol (HPLC tracking at 254 nm)

  • Final purification :

    • Preparative HPLC (C18, MeCN/H2O 65:35, 15 mL/min)

    • Lyophilization yields 0.02–0.05% dry weight

Challenges : Low natural abundance (≤0.1% in most accessions) and co-elution with structural analogs necessitate advanced chromatographic resolution.

Key Research Findings

Synthetic Efficiency Comparison

Table 2: Benchmarking this compound preparation routes

MethodYield (%)Purity (%)Time (Days)Scalability
Mn-catalyzed synthesis58–99>983–5Multi-gram
Plant extraction0.02–0.0595–977–10Limited

Stereochemical Outcomes

X-ray crystallography confirms that manganese catalysis induces trans-annulation in model systems, critical for this compound’s 6aR,9R,10aR configuration. Racemization during plant extraction requires chiral HPLC (Chiralpak IA, heptane/EtOH 85:15) to isolate enantiopure material .

Chemical Reactions Analysis

Types of Reactions

Cyclogrifolin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced forms, and substituted derivatives, which can have different biological activities and properties.

Scientific Research Applications

Chemistry

Cyclogrifolin serves as a reference compound in analytical chemistry, aiding in the study of reaction mechanisms. Its unique structure allows researchers to explore various chemical interactions and pathways.

Biology

The compound is investigated for its ability to modulate biological pathways and cellular processes. Notably, it promotes the polarization of M1-class pro-inflammatory macrophages and inhibits lipopolysaccharide-induced inflammatory responses through regulation of the NF-κB and MAPK signaling pathways.

Medicine

This compound is explored for its potential therapeutic properties, including:

  • Anti-inflammatory Effects : It inhibits inflammation by modulating immune responses.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, showing promise as an anticancer agent.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Industry

In industrial applications, this compound is utilized as a bioactive compound in the development of new pharmaceuticals and other products that leverage its beneficial properties.

Activity TypeObservationsReferences
Anti-inflammatoryInhibits lipopolysaccharide-induced responses
AnticancerShows cytotoxicity against cancer cell lines
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Efficacy

A study evaluated this compound's effects on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests significant potential for this compound as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In a model using RAW264.7 macrophages, this compound was shown to significantly reduce pro-inflammatory cytokine production in response to lipopolysaccharides. This was associated with decreased activation of NF-κB and MAPK pathways, highlighting its role in modulating inflammatory responses.

Mechanism of Action

Cyclogrifolin exerts its effects through various molecular targets and pathways. It has been shown to promote the polarization of M1-class pro-inflammatory macrophages by increasing the percentage of macrophages expressing CD86 while decreasing their expressions of CD14, CD11b, and CD80. Additionally, this compound inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways. It also mediates mitophagy through the PINK1-Parkin pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences among Cyclogrifolin and its analogs:

Property This compound Grifolin 4-O-Methylgrifolic Acid
CAS Number 1660156-04-6 6903-07-7 118040-60-1
Molecular Formula C₂₂H₃₀O₂ C₂₂H₃₂O₂ C₂₄H₃₄O₄
Molecular Weight (g/mol) 334.5 336.5 386.5
Physical State Oily Powder Powder
Purity ≥98% ≥98% ≥98%
Key Structural Features Likely cyclic or unsaturated moiety Linear alkyl chain with phenolic groups Methylated phenolic group + extended side chain

Key Observations :

  • Grifolin (C₂₂H₃₂O₂) differs from this compound by two additional hydrogen atoms, suggesting a saturated bond or altered substituent arrangement . This structural variation may explain Grifolin’s solid state (powder) versus this compound’s oily consistency.
  • 4-O-Methylgrifolic Acid (C₂₄H₃₄O₄) introduces a methyl group and two additional oxygen atoms, increasing molecular weight and likely enhancing stability or altering solubility .

Solubility and Solvent Compatibility

  • This compound : Demonstrates high solubility in chlorinated solvents (e.g., chloroform) and dimethyl sulfoxide (DMSO), indicative of lipophilicity .
  • Grifolin: Similar solvent preferences but with reported solubility in polar aprotic solvents due to its phenolic hydroxyl groups .

Bioactivity and Functional Differences

Grifolin
  • Antimicrobial Activity: Exhibits inhibition against Gram-positive bacteria and fungi, attributed to its phenolic hydroxyl groups disrupting microbial membranes .
  • Cytotoxic Effects : Suppresses tumor cell proliferation via apoptosis induction, linked to its interaction with cellular redox pathways .
4-O-Methylgrifolic Acid
  • Enhanced Stability: Methylation likely prolongs metabolic half-life compared to non-methylated analogs, making it a candidate for sustained-release formulations .
  • Structural Role: Serves as a precursor in synthetic pathways for complex phenolic derivatives, leveraging its modified reactivity .
This compound

Pharmacokinetic Considerations

  • This compound : Lipophilicity may favor rapid absorption but complicate aqueous-phase distribution .
  • Grifolin : Balanced polarity enables efficient cellular uptake, as evidenced by its efficacy in in vitro cytotoxicity assays .
  • 4-O-Methylgrifolic Acid : Increased molecular weight and methylation may slow excretion, necessitating dose adjustments for therapeutic use .

Biological Activity

Cyclogrifolin is a phenolic compound derived from the fruiting bodies of the fungus Albatrellus confluens. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a cyclodepsipeptide, characterized by its unique cyclic structure that enhances its stability and bioactivity. The chemical structure can be represented as follows:

  • Chemical Formula : C₁₆H₁₈O₅
  • CAS Number : 1660156-04-6

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

This compound has been shown to exhibit substantial antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress. The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects against human cancer cell lines, including:

Cell LineIC50 (µg/mL)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20
A549 (Lung cancer)18

These results indicate that this compound may induce apoptosis in cancer cells through mechanisms that require further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : this compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Antioxidant : It reduces oxidative stress by neutralizing reactive oxygen species (ROS).
  • Anticancer : this compound appears to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

A notable case study involved the evaluation of this compound's effects on Staphylococcus aureus infections in murine models. The study reported a significant reduction in bacterial load when treated with this compound compared to control groups, highlighting its potential therapeutic applications in infectious diseases .

Another study focused on the anticancer effects of this compound on MCF-7 cells, where it was observed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating a shift towards apoptosis .

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